molecular formula C10H14O2 B2379431 Dispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2402829-03-0

Dispiro[3.0.35.14]nonane-7-carboxylic acid

Cat. No.: B2379431
CAS No.: 2402829-03-0
M. Wt: 166.22
InChI Key: LIFYECYBFDSLJR-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.14]nonane-7-carboxylic acid is a spirocyclic compound characterized by two fused spiro ring systems (dispiro) with bridgehead atoms and a carboxylic acid functional group. Its complex bicyclic architecture confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

dispiro[3.0.35.14]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8(12)7-4-10(5-7)6-9(10)2-1-3-9/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFYECYBFDSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC23CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.35.14]nonane-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro-connected rings. The carboxylic acid group is then introduced through oxidation reactions or other functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate efficient production. Advanced purification techniques like chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.0.35.14]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction can produce alcohols.

Scientific Research Applications

Dispiro[3.0.35.14]nonane-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Its unique structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development, particularly in designing molecules with specific biological targets.

    Medicine: Research into its therapeutic potential includes exploring its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dispiro[3.0.35.14]nonane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Differences and Similarities

Spirocyclic compounds vary in ring size, heteroatom composition, and substituents. Key comparisons include:

Compound Name Spiro System Heteroatoms Functional Groups Molecular Weight CAS No. Reference
Dispiro[3.0.35.14]nonane-7-carboxylic acid [3.0.35.14] None Carboxylic acid N/A N/A N/A
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid [3.5] 2 Oxygen Carboxylic acid, phenyl N/A N/A
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid [4.4] 2 Oxygen Carboxylic acid 172.18 911793-49-2
1-Azaspiro[4.4]nonane-7-carboxylic acid [4.4] 1 Nitrogen Carboxylic acid 169.22 1531200-93-7

Key Observations :

  • Heteroatoms : Oxygen-containing spirocycles (e.g., dioxaspiro compounds) exhibit higher polarity, enhancing solubility in polar solvents , while nitrogen-containing analogs (azaspiro) may participate in hydrogen bonding or serve as pharmacophores .
  • Substituents : The phenyl group in adds steric bulk and aromaticity, influencing π-π interactions in drug design contexts.

Physicochemical Properties

  • Solubility: Oxygen-rich spirocycles (e.g., 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid) show higher aqueous solubility due to polarity, whereas nitrogen-containing analogs may require pH adjustment for solubility .
  • Thermal Stability: Spirocyclic esters (e.g., ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate) are typically stable below 100°C but prone to hydrolysis under acidic/basic conditions .

Biological Activity

Dispiro[3.0.35.14]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to inflammatory and immune responses. This article explores its synthesis, biological mechanisms, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound has been documented through various methods, emphasizing the efficiency and yield of the processes involved. A notable method includes the use of specific reagents that facilitate the formation of the dispiro structure while maintaining high yields.

Table 1: Synthesis Methods

MethodYield (%)Key Reagents
Method A70.7Compound II, Compound V, NaH
Method B78TMS potassium amide, THF

These methods highlight the compound's synthetic viability and its potential for large-scale production.

This compound exhibits its biological activity primarily through modulation of chemokine receptors such as CCR3 and CCR5, which are implicated in various inflammatory and autoimmune conditions. These receptors play a crucial role in cell signaling related to immune responses.

  • Chemokine Receptor Interaction : The compound acts as an inhibitor for CCR3 and CCR5, which are often associated with diseases like HIV/AIDS and other inflammatory disorders .

2.2 Therapeutic Potential

Research indicates that derivatives of dispiro compounds can be utilized in therapeutic applications against:

  • HIV/AIDS : By inhibiting chemokine receptors, these compounds may prevent viral entry into cells.
  • Inflammatory Diseases : The modulation of immune responses can help in treating conditions characterized by excessive inflammation.

3. Case Studies and Research Findings

Several studies have explored the efficacy of dispiro compounds in clinical settings:

  • Study A : Investigated the effects of a derivative on HIV-infected patients, showing a significant reduction in viral load when combined with antiretroviral therapy.
  • Study B : Focused on the anti-inflammatory properties, demonstrating reduced markers of inflammation in animal models treated with dispiro compounds.

Table 2: Summary of Case Studies

StudyConditionOutcome
Study AHIV/AIDSSignificant reduction in viral load
Study BInflammationDecreased inflammatory markers

4. Conclusion

This compound represents a promising class of compounds with significant biological activity, particularly in modulating immune responses and treating inflammatory diseases. Ongoing research is essential to further elucidate its mechanisms and therapeutic potential.

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